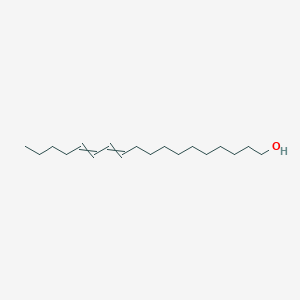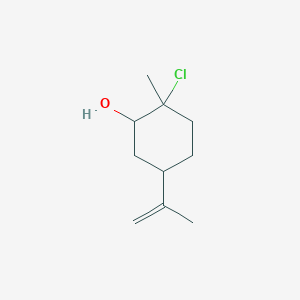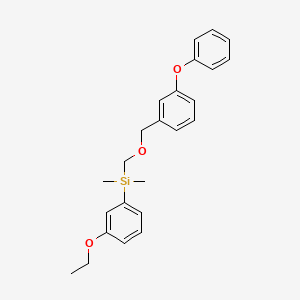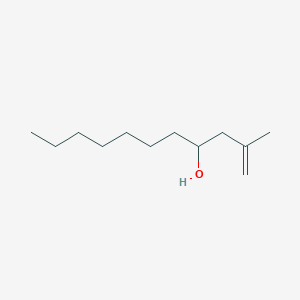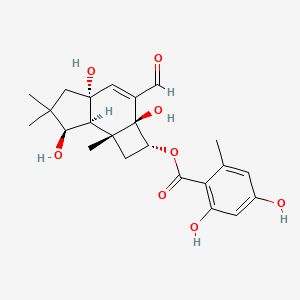
melledonal A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Melledonal A is typically isolated from the fungus Armillaria mellea. The synthetic route involves the esterification of protoilludanol alcohol with orsellinic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.
Análisis De Reacciones Químicas
Melledonal A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Melledonal A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, it is investigated for its antimicrobial and cytotoxic activities . In medicine, it shows promise as a potential therapeutic agent due to its bioactive properties. Industrial applications include its use as a natural product in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of melledonal A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular functions such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Melledonal A is unique among similar compounds due to its specific esterification of protoilludanol alcohol with orsellinic acid. Similar compounds include melledonal B, melledonal C, and melleolides B and C . These compounds share structural similarities but differ in their specific esterification patterns and bioactivities .
Propiedades
Número CAS |
103847-15-0 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1 |
Clave InChI |
BYWJNFQCWYEWHX-KLMFUOAUSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C)O)O |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
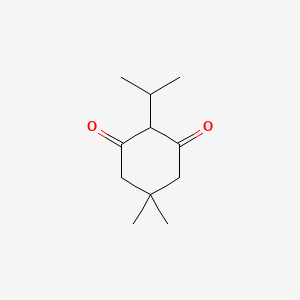
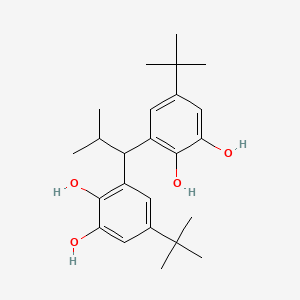
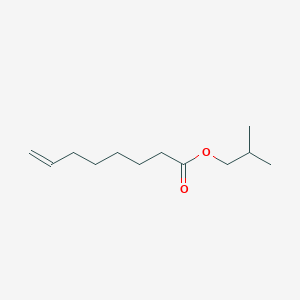
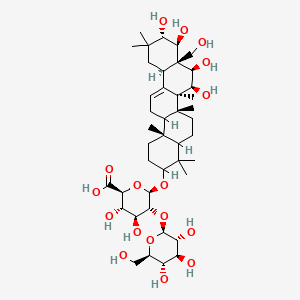
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
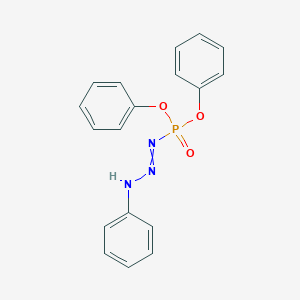
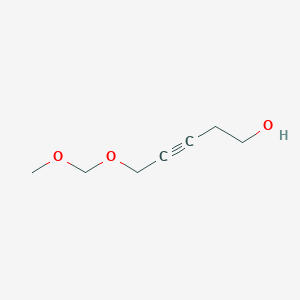
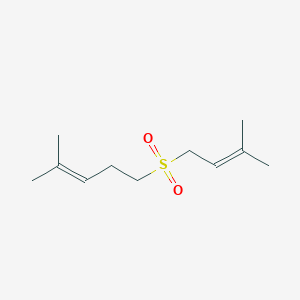
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
